molecular formula C10H14O2Si B13453864 3-[(Trimethylsilyl)oxy]benzaldehyde

3-[(Trimethylsilyl)oxy]benzaldehyde

Cat. No.: B13453864
M. Wt: 194.30 g/mol
InChI Key: QOQAULDZYBGPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Trimethylsilyl)oxy]benzaldehyde is an organic compound with the molecular formula C10H14O2Si. It is a derivative of benzaldehyde where a trimethylsilyl group is attached to the oxygen atom of the aldehyde group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[(Trimethylsilyl)oxy]benzaldehyde can be synthesized through the reaction of benzaldehyde with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-[(Trimethylsilyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Trimethylsilyl)oxy]benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Trimethylsilyl)oxy]benzaldehyde involves its ability to participate in various chemical reactions due to the presence of the reactive aldehyde group and the trimethylsilyl group. The trimethylsilyl group can act as a protecting group, making the compound more stable and allowing for selective reactions at the aldehyde group. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Trimethylsilyl)oxy]benzaldehyde is unique due to the presence of the trimethylsilyl group, which imparts increased stability and reactivity compared to its parent compound, benzaldehyde. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

Molecular Formula

C10H14O2Si

Molecular Weight

194.30 g/mol

IUPAC Name

3-trimethylsilyloxybenzaldehyde

InChI

InChI=1S/C10H14O2Si/c1-13(2,3)12-10-6-4-5-9(7-10)8-11/h4-8H,1-3H3

InChI Key

QOQAULDZYBGPKF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=CC(=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.